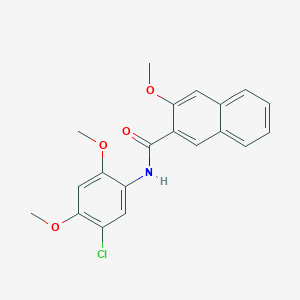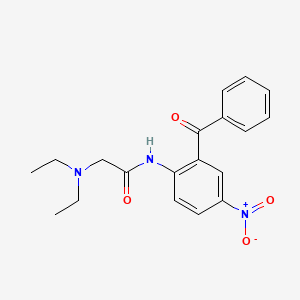
1-(2-bromobenzyl)-4-(2-fluorophenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-bromobenzyl)-4-(2-fluorophenyl)piperazine is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic benefits. This compound belongs to the class of piperazine derivatives, which have been extensively studied for their pharmacological properties.
Mechanism of Action
The mechanism of action of 1-(2-bromobenzyl)-4-(2-fluorophenyl)piperazine is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as serotonin and norepinephrine. It has also been shown to have an affinity for certain receptors in the brain, including the 5-HT1A and 5-HT2A receptors.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models, indicating its potential use as an analgesic. It has also been shown to have anticonvulsant effects, making it a potential treatment for epilepsy. Additionally, it has been shown to have anxiolytic and antidepressant effects, indicating its potential use in the treatment of anxiety and depression.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-(2-bromobenzyl)-4-(2-fluorophenyl)piperazine is its potential therapeutic benefits in various diseases. This makes it a promising candidate for further research and development. However, there are also limitations to its use in lab experiments. The compound has low solubility in water, which can make it challenging to administer in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on 1-(2-bromobenzyl)-4-(2-fluorophenyl)piperazine. One area of research could focus on its potential use in cancer therapy. Further studies could investigate its ability to inhibit cancer cell growth and its potential use in combination with other cancer treatments. Another area of research could focus on its potential use in the treatment of anxiety and depression. Further studies could investigate its anxiolytic and antidepressant effects and its potential use in combination with other treatments. Additionally, further studies could investigate its mechanism of action and its potential use in the treatment of other diseases.
Synthesis Methods
The synthesis of 1-(2-bromobenzyl)-4-(2-fluorophenyl)piperazine involves the reaction of 2-fluorobenzaldehyde with 1-(2-bromoethyl)piperazine in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is obtained in high yield after purification. This synthesis method has been optimized to produce the compound with high purity and yield, making it suitable for scientific research applications.
Scientific Research Applications
1-(2-bromobenzyl)-4-(2-fluorophenyl)piperazine has been studied for its potential therapeutic benefits in various diseases. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. Additionally, it has been studied for its potential use in the treatment of anxiety and depression. The compound has also been investigated for its potential use in cancer therapy due to its ability to inhibit cancer cell growth.
properties
IUPAC Name |
1-[(2-bromophenyl)methyl]-4-(2-fluorophenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrFN2/c18-15-6-2-1-5-14(15)13-20-9-11-21(12-10-20)17-8-4-3-7-16(17)19/h1-8H,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKXAGLFDEWGOHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2Br)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(9H-fluoren-9-yl)-1-piperazinyl]-1-methyl-1H-benzimidazole](/img/structure/B4900614.png)
![3-chloro-N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4900622.png)
![N~1~-allyl-N~2~-(2-chloro-6-fluorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]glycinamide](/img/structure/B4900630.png)


![6-(dimethylamino)-N-[3-(4-methoxyphenyl)propyl]nicotinamide](/img/structure/B4900653.png)



![methyl 4-[3-(2,5-difluorobenzoyl)-1-piperidinyl]-4-oxobutanoate](/img/structure/B4900698.png)
![[1-[3-(2-chlorophenyl)propanoyl]-4-(2-phenylethyl)-4-piperidinyl]methanol](/img/structure/B4900699.png)
![N-[3-(dimethylamino)propyl]-3,4,5-triethoxybenzamide](/img/structure/B4900702.png)
![2-[(2-chloro-4-fluorophenoxy)methyl]-N-ethyl-N-(2-methyl-2-propen-1-yl)-1,3-oxazole-4-carboxamide](/img/structure/B4900703.png)
![1-{7-[2-(benzyloxy)-5-bromophenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B4900718.png)